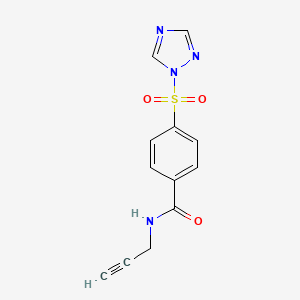
acetic acid, tert-butyl N-(4-carbamimidoylbutyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid; tert-butyl N-(4-carbamimidoylbutyl)carbamate is a compound that combines the properties of acetic acid and a carbamate derivative. This compound is often used in organic synthesis, particularly in the protection of amine groups during peptide synthesis. The tert-butyl carbamate group is a common protecting group due to its stability and ease of removal under mild conditions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid; tert-butyl N-(4-carbamimidoylbutyl)carbamate typically involves the reaction of tert-butyl carbamate with an appropriate acylating agent. One common method is the reaction of tert-butyl carbamate with acetic anhydride in the presence of a base such as pyridine. The reaction proceeds under mild conditions and yields the desired product with high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid; tert-butyl N-(4-carbamimidoylbutyl)carbamate undergoes several types of chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to remove the tert-butyl carbamate group, yielding the corresponding amine.
Oxidation: The compound can undergo oxidation reactions, particularly at the carbamate group, leading to the formation of various oxidized products.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., trifluoroacetic acid) or basic conditions (e.g., sodium hydroxide) are commonly used for hydrolysis.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Hydrolysis: The major product is the corresponding amine.
Oxidation: Various oxidized products depending on the specific oxidizing agent used.
Substitution: The major products are the substituted carbamate derivatives.
Wissenschaftliche Forschungsanwendungen
Acetic acid; tert-butyl N-(4-carbamimidoylbutyl)carbamate has several scientific research applications:
Chemistry: Used as a protecting group for amines in peptide synthesis and other organic synthesis reactions.
Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: Used in the development of drug candidates and as a building block for various therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of acetic acid; tert-butyl N-(4-carbamimidoylbutyl)carbamate involves the protection of amine groups through the formation of a stable carbamate linkage. This protects the amine group from unwanted reactions during synthetic processes. The tert-butyl carbamate group can be removed under mild acidic conditions, regenerating the free amine .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyl carbamate: A simpler carbamate derivative used for similar purposes.
Carbobenzoxy (CBz) carbamate: Another common protecting group for amines, which can be removed by catalytic hydrogenation.
Fluorenylmethoxycarbonyl (FMoc) carbamate: Used as a protecting group that can be removed under basic conditions.
Uniqueness
Acetic acid; tert-butyl N-(4-carbamimidoylbutyl)carbamate is unique due to its specific structure, which combines the properties of acetic acid and a carbamate derivative. This combination provides stability and ease of removal, making it highly useful in various synthetic applications .
Eigenschaften
Molekularformel |
C12H25N3O4 |
|---|---|
Molekulargewicht |
275.34 g/mol |
IUPAC-Name |
acetic acid;tert-butyl N-(5-amino-5-iminopentyl)carbamate |
InChI |
InChI=1S/C10H21N3O2.C2H4O2/c1-10(2,3)15-9(14)13-7-5-4-6-8(11)12;1-2(3)4/h4-7H2,1-3H3,(H3,11,12)(H,13,14);1H3,(H,3,4) |
InChI-Schlüssel |
FKAMORKRHQMDFQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)O.CC(C)(C)OC(=O)NCCCCC(=N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{2,2-Difluoro-3-methylbicyclo[1.1.1]pentan-1-yl}methanamine hydrochloride](/img/structure/B13474997.png)
![Methyl 4-[4-(trifluoromethyl)phenyl]-2-oxabicyclo[2.1.1]hexane-5-carboxylate](/img/structure/B13475003.png)
![Ethyl 1-methyl-3-phenyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13475008.png)

![(2S)-N1-[7-bromo-2-(pyridin-4-yl)thieno[3,2-d]pyrimidin-4-yl]-3-phenylpropane-1,2-diamine trihydrochloride](/img/structure/B13475019.png)
![2-(4-amino-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)acetic acid hydrochloride](/img/structure/B13475021.png)



![6-Fluorobicyclo[4.1.1]octan-1-amine hydrochloride](/img/structure/B13475029.png)


![7-Methoxythieno[3,2-b]pyridin-6-amine](/img/structure/B13475056.png)
![1-[3-(Propan-2-yl)bicyclo[1.1.1]pentan-1-yl]methanamine hydrochloride](/img/structure/B13475061.png)
